molecular formula C17H16BrNO4 B5065505 3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate

3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate

Cat. No.: B5065505
M. Wt: 378.2 g/mol
InChI Key: KYWXRBWROIWDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a bromine atom on the benzyl group and a methoxybenzoyl group attached to an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding ester. Finally, the ester is aminated using glycine or a similar amino acid derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The bromine atom and the methoxybenzoyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl 2-[(4-methoxyphenyl)amino]acetate
  • 3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]propionate
  • 4-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate

Uniqueness

3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxybenzoyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Properties

IUPAC Name

(3-bromophenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-7-5-13(6-8-15)17(21)19-10-16(20)23-11-12-3-2-4-14(18)9-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXRBWROIWDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.